2-Iodo-3-methoxybenzo[b]thiophene
Overview
Description
2-Iodo-3-methoxybenzo[b]thiophene is a heterocyclic compound with the molecular formula C₉H₇IOS and a molecular weight of 290.12 g/mol . This compound is characterized by the presence of an iodine atom and a methoxy group attached to a benzothiophene ring. Benzothiophenes are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methoxybenzo[b]thiophene typically involves the iodination of 3-methoxybenzo[b]thiophene. One common method is the electrophilic substitution reaction where iodine is introduced to the benzothiophene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-methoxybenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products:
Substitution: Products include various substituted benzothiophenes.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include hydrogenated benzothiophenes.
Scientific Research Applications
2-Iodo-3-methoxybenzo[b]thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-3-methoxybenzo[b]thiophene is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
- 2-Iodo-3-methoxy-1-benzothiophene
- 3-Methoxybenzo[b]thiophene
- 2-Iodo-1-benzothiophene
Comparison: 2-Iodo-3-methoxybenzo[b]thiophene is unique due to the presence of both an iodine atom and a methoxy group on the benzothiophene ring. This combination of substituents imparts distinct chemical and biological properties compared to its analogs. For example, the iodine atom enhances its reactivity in substitution reactions, while the methoxy group can influence its electronic properties and biological activity .
Properties
IUPAC Name |
2-iodo-3-methoxy-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IOS/c1-11-8-6-4-2-3-5-7(6)12-9(8)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMJEEOZSOPDAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC2=CC=CC=C21)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497707 | |
Record name | 2-Iodo-3-methoxy-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66831-78-5 | |
Record name | 2-Iodo-3-methoxy-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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